5-(Pyrimidin-2-yl)nicotinonitrile
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Overview
Description
5-(Pyrimidin-2-yl)nicotinonitrile is a heterocyclic organic compound that features both pyrimidine and nicotinonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-2-yl)nicotinonitrile typically involves the reaction of pyrimidine derivatives with nicotinonitrile under specific conditions. One common method involves the Claisen-Schmidt condensation followed by cyclization and functional modifications. For instance, a solution mixture of (E)-3-(4-(benzyloxy)phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, ethyl cyanoacetate, and ammonium acetate in ethanol is refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-2-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Pyrimidin-2-yl)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions can disrupt key cellular signaling pathways, leading to effects such as enhanced cell survival, resistance to apoptosis, and increased metastatic potential in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Similar in structure but lacks the nitrile group.
2-(Pyridin-2-yl)pyrimidine: Contains a similar pyrimidine ring but differs in the position of the pyridine ring.
Furo[2,3-b]pyridine derivatives: These compounds share the pyridine ring but have different heterocyclic structures.
Uniqueness
5-(Pyrimidin-2-yl)nicotinonitrile is unique due to its combination of pyrimidine and nicotinonitrile moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
1346687-29-3 |
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Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-5-8-4-9(7-12-6-8)10-13-2-1-3-14-10/h1-4,6-7H |
InChI Key |
YQNIZBLNFUPHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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